5-Bromo-4-chloro-2-(chloromethyl)phenol
Description
5-Bromo-4-chloro-2-(chloromethyl)phenol is a halogenated phenolic compound with the molecular formula C₇H₅BrCl₂O and a molecular weight of 254.93 g/mol. The substituents are positioned at the 2- (chloromethyl), 4- (chloro), and 5- (bromo) positions on the aromatic ring. This compound’s structure combines electron-withdrawing halogens (Br, Cl) and a reactive chloromethyl (-CH₂Cl) group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H5BrCl2O |
|---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(chloromethyl)phenol |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2,11H,3H2 |
InChI Key |
NTRHDUAUJVCQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)phenol typically involves the halogenation of phenol derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-2-(chloromethyl)phenol may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenol group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenols or ethers.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols or modified phenolic derivatives.
Scientific Research Applications
5-Bromo-4-chloro-2-(chloromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)phenol involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The table below compares 5-Bromo-4-chloro-2-(chloromethyl)phenol with key analogs from the literature:
Physical Properties
- Melting Points: While direct data for the target compound is unavailable, analogs like 4-Bromo-2-chloro-5-methylphenol melt at 70–70.5°C , suggesting that the target compound’s melting point may be higher due to stronger intermolecular halogen interactions.
- Boiling Points: Halogenated phenols generally exhibit higher boiling points than non-halogenated analogs. For example, 5-Bromo-2-chlorophenol (MW 207.45) likely has a boiling point >200°C, similar to 4-Bromo-2-chloro-5-methylphenol (predicted bp 260°C) .
Research Findings and Data Gaps
- Spectroscopic Data: Structural analogs like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol have been characterized via single-crystal X-ray diffraction (R factor = 0.032) , but similar studies for the target compound are lacking.
- Toxicity Profiles: Compounds with chloromethyl groups may release HCl upon decomposition, necessitating careful handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
